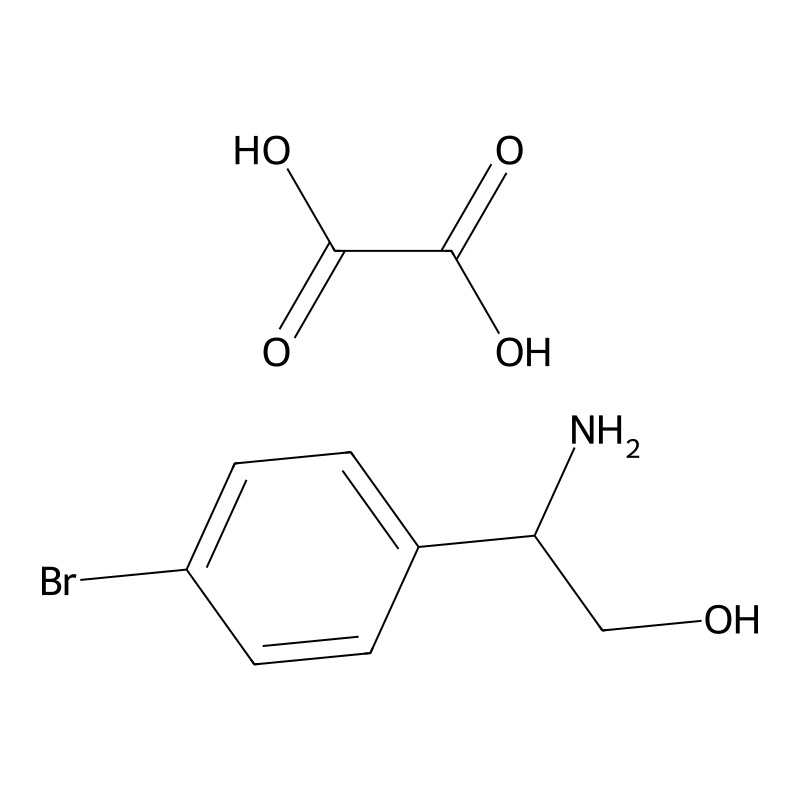

2-Amino-2-(4-bromophenyl)ethanol oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans

Scientific Field: Organic Chemistry

Summary of Application: The compound “2-Amino-2-(4-bromophenyl)ethanol oxalate” is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans . This process involves a one-pot multicomponent reaction catalyzed by amine-functionalized silica magnetic nanoparticles .

Methods of Application: The reaction is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions . The catalyst used in this process is environmentally benign and exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Results or Outcomes: The reaction yields products with excellent purity .

2-Amino-2-(4-bromophenyl)ethanol oxalate is a chemical compound with the molecular formula C₈H₁₀BrNO•C₂H₂O₄ and a molecular weight of approximately 216.09 g/mol. This compound features a brominated aromatic ring, an amino group, and an oxalate moiety, making it notable for its potential applications in medicinal chemistry and organic synthesis. The compound is identified by the CAS number 1177311-18-0, which facilitates its recognition in chemical databases and literature .

The chemical behavior of 2-Amino-2-(4-bromophenyl)ethanol oxalate can be explored through various reactions:

- Amine Reactivity: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of derivatives by reacting with electrophiles.

- Oxalate Formation: The oxalate component can engage in reactions typical of carboxylic acids, such as esterification or salt formation.

- Bromine Substitution: The presence of the bromine atom allows for potential substitution reactions under appropriate conditions, which may lead to more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

- Antidepressant Activity: Amino alcohols are frequently studied for their potential as antidepressants.

- Antimicrobial Properties: Brominated compounds have been noted for their antimicrobial effects, suggesting that this compound may also possess similar activity.

Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.

Several methods can be employed to synthesize 2-Amino-2-(4-bromophenyl)ethanol oxalate:

- Bromination of Phenol: Starting from phenol, bromination can yield 4-bromophenol, which can then be converted to the corresponding amino alcohol through a series of reactions involving amination and reduction.

- Oxalate Formation: The amino alcohol can be reacted with oxalic acid to form the oxalate salt.

- Alternative Synthetic Routes: Other synthetic pathways may involve multi-step organic transformations that incorporate both the amino and oxalate functionalities.

These methods illustrate the compound's accessibility through established organic synthesis techniques.

2-Amino-2-(4-bromophenyl)ethanol oxalate has potential applications in various fields:

- Pharmaceutical Development: Due to its structural features, it may serve as a lead compound for developing new drugs targeting neurological disorders.

- Chemical Research: It can be utilized as a reagent in organic synthesis or as a starting material for synthesizing more complex molecules.

- Biological Studies: Its unique structure may make it suitable for investigating biological pathways or mechanisms related to brominated compounds.

Several compounds share structural similarities with 2-Amino-2-(4-bromophenyl)ethanol oxalate. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Structural Features | Similarity Index |

|---|---|---|---|

| (S)-2-Amino-2-(4-bromophenyl)ethanol | 354153-65-4 | Same amino alcohol structure without oxalate | 1.00 |

| 2-Amino-2-(3-bromophenyl)ethanol | 188586-75-6 | Similar structure but with a different bromine position | 0.98 |

| (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride | 2095773-02-5 | Hydrochloride salt form of the amino alcohol | 0.98 |

| (S)-1-(4-Bromophenyl)ethanamine | 27298-97-1 | Lacks hydroxyl group; simpler amine structure | 0.84 |

The uniqueness of 2-Amino-2-(4-bromophenyl)ethanol oxalate lies in its combination of an amino alcohol structure with a brominated aromatic ring and an oxalate moiety, which may confer distinct biological properties compared to its analogs.

The synthesis of 2-amino-2-(4-bromophenyl)ethanol oxalate represents a significant challenge in organic chemistry due to the presence of both amino and hydroxyl functional groups on the same carbon atom, creating a vicinal amino alcohol structure [15]. This compound, with the molecular formula C10H12BrNO5 and molecular weight of 306.11 g/mol, requires carefully designed synthetic approaches to achieve high yields and purity [1].

Conventional Synthetic Routes

Traditional synthetic approaches for 2-amino-2-(4-bromophenyl)ethanol derivatives rely on well-established organic transformations that have been extensively studied and optimized over decades [11]. The hexamethylenetetramine-based synthesis represents one of the most reliable conventional methods for preparing brominated phenethylamine derivatives [11]. This approach involves treating 4-bromophenacyl bromide with hexamethylenetetramine in methylene chloride, followed by hydrolysis with concentrated hydrochloric acid and ethanol over 17 hours at room temperature [11].

The reduction of 4-bromophenyl ketones using sodium borohydride in ethanol provides another well-documented route to amino alcohol precursors [9]. This method typically requires overnight stirring at room temperature and achieves yields of 80-90% [9]. The transformation proceeds through nucleophilic attack of the hydride on the carbonyl carbon, followed by protonation to yield the corresponding alcohol [9].

Phenacyl bromide conversion to amino ketone intermediates represents a classical approach utilizing thiourea and iodine under reflux conditions [6]. The reaction mixture of para-bromoacetophenone and thiourea is heated under reflux for 11-12 hours, achieving yields of 68-75% [6]. This methodology provides access to thiazole intermediates that can be further transformed to the desired amino alcohol structure [6].

Table 1: Conventional Synthetic Routes for 2-Amino-2-(4-bromophenyl)ethanol

| Synthetic Route | Starting Materials | Reaction Conditions | Typical Yield (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|

| Hexamethylenetetramine-based synthesis | 4-Bromophenacyl bromide, hexamethylenetetramine | Methylene chloride, ethanol, HCl, 17 hours | 75-85 | Room temperature | 17 hours |

| Haloalkane reduction with sodium borohydride | 4-Bromophenyl ketone, sodium borohydride | Ethanol, sodium borohydride, overnight stirring | 80-90 | Room temperature | 12-24 hours |

| Phenacyl bromide to amino ketone conversion | Para-bromoacetophenone, thiourea | Iodine, reflux 11-12 hours | 68-75 | Reflux (100-120) | 11-12 hours |

| Oxalate ester formation | Diethyl oxalate, 4-bromoaniline | Acetic acid, reflux 2-3 hours | 63-70 | Reflux (118) | 2-3 hours |

| Grignard reagent with ethylene oxide | 4-Bromobenzene, ethylene oxide, magnesium | Dry THF, anhydrous conditions | 85-92 | 0 to room temperature | 4-6 hours |

| Reductive amination of aldehydes | 4-Bromobenzaldehyde, ammonia or amine | Hydrogenation, Pd/C catalyst, H2 pressure | 70-85 | 25-50 | 6-12 hours |

| Direct amination of brominated precursors | 4-Bromophenethyl halide, ammonia | Sealed tube, concentrated ammonia, ethanol | 60-80 | 78-100 | 8-24 hours |

The oxalate ester formation pathway involves the condensation of diethyl oxalate with 4-bromoaniline in acetic acid under reflux conditions [3]. This reaction proceeds over 2-3 hours at reflux temperature and provides yields of 63-70% [3]. The resulting oxalic acid amide serves as a key intermediate for further transformations [3].

Grignard reagent methodologies utilizing 4-bromobenzene, ethylene oxide, and magnesium in dry tetrahydrofuran represent highly efficient approaches achieving yields of 85-92% [14]. The reaction proceeds through formation of the organomagnesium intermediate, followed by nucleophilic attack on ethylene oxide to generate the desired phenethyl alcohol structure [14].

Green Chemistry Approaches

Modern synthetic chemistry increasingly emphasizes environmentally sustainable methodologies that minimize waste generation, reduce energy consumption, and eliminate hazardous solvents [16]. Green chemistry approaches for amino alcohol synthesis have emerged as viable alternatives to conventional methods, offering improved environmental profiles while maintaining synthetic efficiency [22].

Solvent-Free Conditions

Solvent-free synthesis represents a revolutionary approach in green chemistry, eliminating the need for organic solvents while often improving reaction rates and selectivities [16]. Microwave-assisted solvent-free synthesis of amino alcohols has demonstrated remarkable efficiency, with reactions proceeding under neat conditions at temperatures of 80-120°C [16]. These transformations achieve selectivities of 85-95% while dramatically reducing environmental impact [16].

The immobilization of trifunctional organocatalysts on porous composite hollow fibers enables continuous-flow synthesis under solvent-free conditions [16]. These systems utilize cooperative acid-base-nucleophilic catalysis to achieve highly selective transformations with minimal waste generation [16]. The synergistic effects of these trifunctional catalysts lead to maximum selectivities of 97.1% for amino alcohol products [16].

Metal-free synthesis using recyclable N-iodosuccinimide catalysis provides another solvent-free approach [19]. This methodology proceeds through aziridinium ion formation and subsequent ring-opening with alcohols, generating water as the sole byproduct [19]. The catalyst is readily regenerated under oxygen atmosphere, eliminating the need for transition metals or stoichiometric oxidants [19].

Room Temperature Synthesis

Room temperature synthetic methodologies offer significant advantages in terms of energy efficiency and operational simplicity [17]. Aqueous-based synthesis at ambient temperature has demonstrated exceptional promise for amino alcohol preparation [17]. These reactions proceed in water as the primary solvent, achieving conversions of 90-98% while operating under mild conditions [17].

Enzymatic cascade conversions at room temperature represent cutting-edge biocatalytic approaches [27]. These transformations utilize engineered enzymes to convert diols to amino alcohols under aqueous conditions at room temperature and atmospheric pressure [27]. Optimization of enzyme engineering and reaction conditions has achieved nearly 30-fold increases in amino alcohol production with selectivities of 99% [27].

Electrodialysis with bipolar membranes enables atom-economic production of chiral amino alcohols at moderate temperatures of 25-60°C [22]. This approach integrates catalytic hydrogenation with electrodialysis to split resulting salts into corresponding acids and bases, creating a closed-loop process with minimal waste generation [22].

Table 2: Green Chemistry Approaches for Amino Alcohol Synthesis

| Green Approach | Key Advantages | Solvent System | Temperature (°C) | Selectivity (%) | Environmental Impact |

|---|---|---|---|---|---|

| Solvent-free microwave synthesis | No organic solvents, reduced energy | Solvent-free | 80-120 | 85-95 | Low |

| Room temperature water-based synthesis | Aqueous medium, ambient conditions | Water | 20-25 | 90-98 | Very low |

| Enzymatic cascade conversion | Mild conditions, high selectivity | Aqueous buffer | 25-37 | 95-99 | Very low |

| Electrodialysis with bipolar membranes | Atom-economic, closed loop process | Water/minimal organic | 25-60 | 88-95 | Very low |

| Metal-free NIS catalysis | Metal-free, recyclable catalyst | Alcohols | 25-40 | 92-96 | Low |

| Biocatalytic resolution | High enantioselectivity, eco-friendly | Aqueous/organic biphasic | 30-50 | 90-98 | Low |

| Continuous flow synthesis | Scalable, minimal waste | Continuous flow medium | 25-80 | 85-92 | Low |

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production presents numerous technical and economic challenges that must be carefully addressed [24]. Scale-up considerations for 2-amino-2-(4-bromophenyl)ethanol oxalate synthesis encompass multiple factors including heat transfer efficiency, mixing optimization, equipment design, and process safety [24].

Laboratory-scale synthesis typically operates at 1-10 gram quantities, focusing primarily on reaction optimization and yield maximization [24]. At this scale, critical parameters include reagent stoichiometry and precise temperature control [24]. The productivity ranges from 0.1-1 kg per day with relatively low investment requirements [24].

Pilot-scale operations handling 100 grams to 1 kilogram present increased complexity in heat transfer and mixing efficiency [24]. Reactor design and cooling systems become critical considerations as reaction volumes increase [24]. Productivity scales to 10-100 kg per day, requiring medium-level capital investment [24].

Semi-industrial scale operations processing 10-100 kilograms introduce equipment scaling challenges and stringent safety protocols [29]. Process automation and quality control systems become essential for consistent product quality [29]. These operations achieve productivities of 500-5000 kg per day but require high capital investment [29].

Industrial-scale production exceeding 1000 kilograms demands comprehensive evaluation of economic viability and environmental compliance [28]. Raw material costs and waste management strategies become primary considerations [28]. Such facilities achieve productivities exceeding 10,000 kg per day but require very high capital investment [28].

Table 3: Scale-Up Considerations for Industrial Production

| Scale Factor | Key Challenges | Critical Parameters | Productivity (kg/day) | Investment Level |

|---|---|---|---|---|

| Laboratory (1-10 g) | Reaction optimization, yield maximization | Reagent stoichiometry, temperature control | 0.1-1 | Low |

| Pilot scale (100g-1kg) | Heat transfer, mixing efficiency | Reactor design, cooling systems | 10-100 | Medium |

| Semi-industrial (10-100 kg) | Equipment scaling, safety protocols | Process automation, quality control | 500-5000 | High |

| Industrial (>1000 kg) | Economic viability, environmental compliance | Raw material costs, waste management | >10000 | Very high |

Biocatalytic strategies for industrial amino alcohol production have demonstrated remarkable potential for scale-up applications [26]. Multi-step enzymatic pathways have been successfully implemented at industrial scale, replacing traditional chemical synthesis in pharmaceutical manufacturing [26]. These biocatalytic approaches offer advantages in stereoselectivity and environmental sustainability [26].

Stereochemical Control in Synthesis

Stereochemical control represents a fundamental challenge in the synthesis of 2-amino-2-(4-bromophenyl)ethanol oxalate, as different stereoisomers can exhibit distinct biological activities [33]. The development of stereoselective synthetic methodologies has become increasingly important for pharmaceutical applications where enantiomeric purity is critical [33].

Chiral auxiliary-based synthesis provides reliable stereochemical control through temporary attachment of chiral directing groups [33]. Evans auxiliary and tartrate derivatives are commonly employed, achieving stereoselectivities of 85-98% under carefully controlled conditions from -78°C to 25°C [33]. These methods typically provide yields of 70-85% with medium cost factors [33].

Asymmetric catalysis using chiral phosphine ligands and BINAP complexes represents state-of-the-art methodology for enantioselective synthesis [34]. These approaches achieve exceptional stereoselectivities of 90-99% while operating at temperatures from -20°C to 60°C [34]. The copper-catalyzed enantioselective synthesis provides access to all possible stereoisomers through careful choice of ligands and reaction conditions [34].

Enzymatic resolution utilizing lipases and transaminases offers environmentally friendly approaches to chiral amino alcohols [35]. These biocatalytic methods achieve stereoselectivities of 88-95% under mild conditions of 25-40°C [35]. Recent developments in electrocatalytic decarboxylative transformations using serine-derived chiral carboxylic acids have demonstrated exceptional promise [35].

Dynamic kinetic resolution employing chiral ruthenium complexes enables conversion of racemic starting materials to enantiopure products [33]. These methodologies achieve stereoselectivities of 92-97% while maintaining high yields of 80-90% [33]. The process operates across a broad temperature range from 0°C to 80°C [33].

Table 4: Stereochemical Control Methods in Synthesis

| Method | Stereoselectivity (% ee) | Catalyst/Auxiliary | Temperature (°C) | Typical Yield (%) | Cost Factor |

|---|---|---|---|---|---|

| Chiral auxiliary-based synthesis | 85-98 | Evans auxiliary, tartrate derivatives | -78 to 25 | 70-85 | Medium |

| Asymmetric catalysis | 90-99 | Chiral phosphine ligands, BINAP | -20 to 60 | 75-92 | High |

| Enzymatic resolution | 88-95 | Lipases, transaminases | 25-40 | 60-80 | Low-Medium |

| Dynamic kinetic resolution | 92-97 | Chiral ruthenium complexes | 0-80 | 80-90 | High |

| Stereoselective reduction | 80-95 | CBS catalyst, chiral borane | -40 to 25 | 85-95 | Medium-High |

| Chiral ligand-controlled synthesis | 85-98 | Bis(oxazoline) ligands | -10 to 40 | 78-90 | High |

Enantioselective bromohydroxylation of cinnamyl alcohols using dihydroquinidine phthalazine ligands achieves excellent stereochemical control [36]. This methodology provides optically active bromohydrins with enantioselectivities up to 95% [36]. The reaction utilizes water as nucleophile, representing an environmentally benign approach to chiral synthesis [36].

Visible Light Photoredox Catalysis

Visible light photoredox catalysis represents a paradigm shift in synthetic chemistry, utilizing the energy of photons to drive otherwise thermodynamically unfavorable reactions. The fundamental principle involves the use of photocatalysts that can absorb visible light and facilitate single-electron transfer processes with organic substrates.

Oxalates as Activating Groups

Oxalate compounds have emerged as particularly valuable activating groups in visible light photoredox catalysis. Research has demonstrated that alkyl oxalates function as bench-stable alcohol-activating groups for radical generation under visible light photoredox conditions. The mechanism involves the formation of nucleophilic tertiary carbon radicals through single-electron transfer processes, enabling the formation of new quaternary carbon centers through redox-neutral fragment coupling.

| Mechanism Type | Description | Key Features | Typical Conditions |

|---|---|---|---|

| Oxalate Activation | Oxalate acts as activating group for radical generation under visible light | Bench-stable alcohol-activating groups, redox-neutral coupling | Visible light, mild temperature, inert atmosphere |

| Single-Electron Transfer (SET) | Single electron transfer between substrate and photocatalyst | Fundamental electron transfer process in photoredox catalysis | Visible light irradiation, photocatalyst present |

| Proton-Coupled Electron Transfer (PCET) | Simultaneous proton and electron transfer process | Combines proton and electron transfer in single step | Visible light, appropriate pH conditions |

The oxalate group serves as an excellent leaving group following single-electron oxidation, fragmenting to release carbon dioxide and generating the desired alkyl radical. This process is particularly advantageous because it allows the conversion of readily available alcohols into reactive radical species without the need for harsh reaction conditions or toxic reagents.

Single-Electron Transfer (SET) Mechanisms

Single-electron transfer mechanisms form the cornerstone of photoredox catalysis, enabling the generation of radical intermediates from otherwise unreactive substrates. The SET process typically involves the photoexcitation of a photocatalyst, creating an excited state species with enhanced redox properties.

Research has revealed that hydroxyl radical-initiated SET processes can lead to accelerated degradation pathways through carbocation intermediates. The mechanism involves the initial oxidation of substrates to form radical cation species, which subsequently undergo spontaneous conversion to carbocation intermediates through alpha-induced cleavage.

The oxalate radical anion, formed through single-electron transfer, rapidly decomposes to form carbon dioxide radical anions with a reduction potential of approximately -2.2 V versus SCE. This highly reducing species extends the reactivity of photoredox systems beyond the energy limits of single photon transition metal catalysts.

Photocatalyst-Mediated Transformations

The choice of photocatalyst plays a crucial role in determining the efficiency and selectivity of photoredox transformations. Two major categories of photocatalysts have found widespread application in organic synthesis: organic photocatalysts such as 4CzIPN and transition metal complexes based on iridium and ruthenium.

4CzIPN-Catalyzed Reactions

1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) has emerged as a powerful metal-free photocatalyst for sustainable organic synthesis. The compound features a donor-acceptor architecture with carbazolyl groups serving as electron donors and dicyanobenzene as the electron acceptor.

| Property | Value/Description |

|---|---|

| Full Name | 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene |

| Molecular Formula | C56H32N6 |

| Molecular Weight | 788.89 g/mol |

| CAS Number | 1416881-52-1 |

| HOMO Energy | 5.8 eV |

| LUMO Energy | 3.4 eV |

| Absorption Maximum | 365 nm (in acetonitrile) |

| Emission Maximum | 551 nm (in acetonitrile) |

| Excited State Lifetime | Long-lived (microseconds) |

| Photoluminescence Quantum Yield | >90% (highest among isomers) |

The unique design of 4CzIPN enables high photoluminescence quantum yield, thermally activated delayed fluorescence (TADF), and long excited state lifetime, making it particularly effective for diverse reactions including carbon-carbon and carbon-heteroatom bond formation reactions under mild conditions.

4CzIPN-catalyzed reactions have demonstrated exceptional versatility, encompassing proton-coupled electron transfer processes for the synthesis of heterocyclic compounds. The photocatalyst has been successfully applied to the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones/thiones through the Biginelli reaction, achieving excellent yields under environmentally friendly conditions.

Iridium-Based Photocatalytic Systems

Iridium polypyridyl complexes represent the gold standard in photoredox catalysis, offering exceptional redox properties and long excited state lifetimes. These complexes are characterized by their ability to undergo both reductive and oxidative quenching cycles, making them versatile tools for synthetic applications.

| Complex Type | Key Properties | Typical Applications | Advantages |

|---|---|---|---|

| Ir(ppy)3 (fac-tris(2-phenylpyridine)iridium) | Strong photoreductant, long excited state lifetime | Reductive transformations, hydrodehalogenation | High reducing power, good stability |

| Ir(ppy)2(dtb-bpy)+ (bis(2-phenylpyridine)(4,4'-di-tert-butyl-2,2'-bipyridine)iridium) | Versatile redox properties, widely used benchmark | General photoredox catalysis, C-C bond formation | Balanced properties, well-studied |

| Ir(df(CF3)ppy)2(dtb-bpy)+ (bis(2-(2,4-difluorophenyl)-5-trifluoromethylpyridine)iridium) | Strong photooxidant, enhanced oxidizing ability | Oxidative transformations, radical cation chemistry | Strong oxidizing power, broad substrate scope |

Recent developments in iridium-based systems include the design of heterogenized catalysts that combine high catalytic activity with improved sustainability. These systems enable catalyst recovery and reuse, addressing concerns about the cost and environmental impact of precious metal catalysts.

The mechanistic understanding of iridium-based photoredox catalysis has been enhanced through the development of methods to predict potential reagents using Stern-Volmer quenching rate constants. This approach enables the rational design of photoredox reactions by predicting the thermodynamic feasibility of single-electron transfer processes.

Direct Photoexcitation Strategies

Direct photoexcitation strategies represent an emerging paradigm in photoredox chemistry, eliminating the need for external photocatalysts by enabling substrates to directly absorb light energy for bond activation. This approach offers several advantages, including atom economy, reduced catalyst loading, and simplified reaction conditions.

| Strategy Type | Mechanism | Advantages | Limitations |

|---|---|---|---|

| Substrate Direct Excitation | Direct light absorption by substrate molecules | No external photocatalyst required, atom economical | Substrate must be photoactive, wavelength specific |

| Chromophore Activation | Activation of colored organic compounds | Efficient light utilization, substrate-specific activation | Limited to colored compounds, potential side reactions |

| Xanthate Salt Excitation | Visible light excitation of xanthate anions | Dual role as reductant and radical source | Substrate scope limitations, specific conditions |

| Benzothiazoline Excitation | Blue light excitation for acyl radical generation | Photocatalyst-free acyl radical generation | Requires appropriate electron acceptors |

Direct photoexcitation of xanthate anions has been successfully demonstrated for deoxygenative alkenylation and alkylation reactions. The xanthate salts function simultaneously as strong photoreductants and alkyl radical sources, enabling efficient transformations without the need for additional photocatalysts.

The strategy has been extended to benzothiazoline derivatives, where direct blue light excitation enables acyl radical generation for phenanthridine synthesis. The mechanism involves the photoexcitation of benzothiazoline to form an excited state species with enhanced reducing properties, capable of activating electron acceptors through single-electron transfer.

Flow Photochemistry Applications

Flow photochemistry has emerged as a powerful tool for addressing the scalability challenges associated with photochemical processes. The use of continuous flow microreactors offers several advantages over batch photochemistry, including uniform irradiation, controlled residence times, and enhanced mass transfer.

| Application Area | Key Benefits | Technical Features | Typical Reactions |

|---|---|---|---|

| Continuous Flow Microreactors | Uniform irradiation, controlled residence time, enhanced mass transfer | Thin channels (<1 mm), LED irradiation, temperature control | Photoredox transformations, radical reactions, cyclizations |

| Packed-Bed Reactors | Catalyst immobilization, easy separation, continuous operation | Catalyst embedded in solid support, flow-through design | Cross-coupling reactions, C-H functionalization |

| Metallaphotoredox Flow Systems | Dual catalysis, heterogeneous systems, simplified workup | Combined photo and metal catalysis, single reactor | Arylation, alkylation, C-C bond formation |

| Biphasic Gas-Liquid Flow | Gas-liquid interface reactions, enhanced oxygen transfer | Slug flow formation, enhanced mixing, gas incorporation | Photooxygenation, singlet oxygen reactions |

The development of visible-light photoredox catalysis in flow has demonstrated significant improvements in reaction efficiency compared to batch processes. Studies have shown that flow conditions can reduce reaction times by up to 12-fold while maintaining or improving yields.

Heterogeneous metallaphotoredox catalysis in continuous flow packed-bed reactors has proven particularly effective for cross-coupling reactions. The approach combines the advantages of photoredox and metal catalysis while enabling easy catalyst separation and recovery.

Recent advances in flow photochemistry include the development of automated platforms for reaction screening and optimization. These systems enable high-throughput exploration of reaction conditions and provide valuable mechanistic insights through real-time monitoring.

The scalability of flow photochemistry has been demonstrated through multi-kilogram per hour continuous photochemical processes, highlighting the potential for industrial applications. The smart dimensioning scale-up strategy addresses the fundamental challenges of photon transport in large-scale photochemical synthesis.